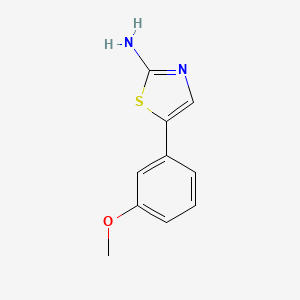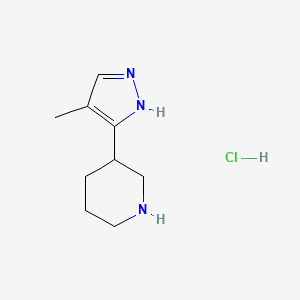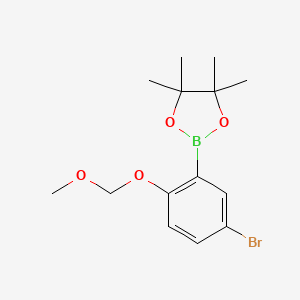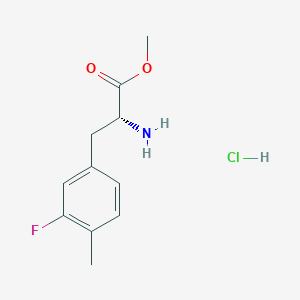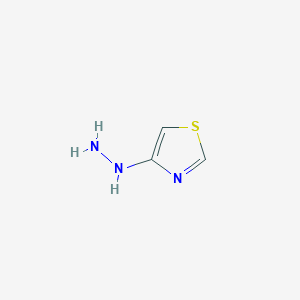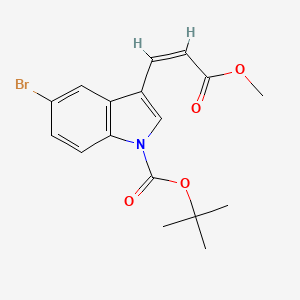
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in this compound suggests its potential utility in various chemical reactions and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acrylation: The protected and brominated indole is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free indole.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: The free indole derivative.
Coupling: Complex indole-based molecules with extended conjugation or functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.
類似化合物との比較
Similar Compounds
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate: Lacks the Boc protecting group, which might affect its reactivity and biological activity.
Methyl (Z)-3-(5-Chloro-1-Boc-3-indolyl)acrylate: Substitution of bromine with chlorine, which could influence its chemical properties and reactivity.
Methyl (Z)-3-(5-Bromo-1-Boc-2-indolyl)acrylate: Variation in the position of the Boc group, potentially altering its chemical behavior.
Uniqueness
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is unique due to the combination of the bromine atom and the Boc protecting group, which provides specific reactivity patterns and potential for selective transformations in synthetic chemistry.
特性
分子式 |
C17H18BrNO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
tert-butyl 5-bromo-3-[(Z)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H18BrNO4/c1-17(2,3)23-16(21)19-10-11(5-8-15(20)22-4)13-9-12(18)6-7-14(13)19/h5-10H,1-4H3/b8-5- |
InChIキー |
NMBXSXYZZUQPIQ-YVMONPNESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)/C=C\C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
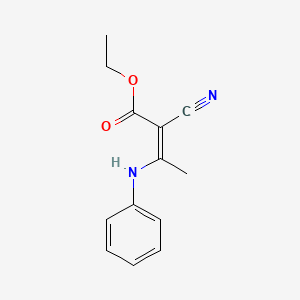
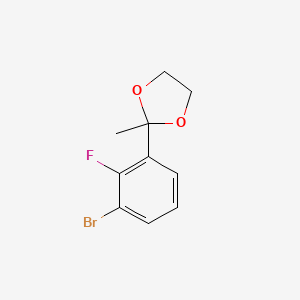
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)


